An In-Depth Technical Guide to the Core Properties of alpha-Methylcinnamic Acid
An In-Depth Technical Guide to the Core Properties of alpha-Methylcinnamic Acid
This guide provides a comprehensive technical overview of alpha-methylcinnamic acid, tailored for researchers, scientists, and professionals in drug development. It delves into the fundamental chemical and physical properties, synthesis methodologies, biological significance, and analytical characterization of this important organic compound.
Introduction: The Structural and Chemical Identity of alpha-Methylcinnamic Acid
alpha-Methylcinnamic acid, systematically known as (2E)-2-methyl-3-phenylprop-2-enoic acid, is an unsaturated carboxylic acid. It is a derivative of cinnamic acid, distinguished by a methyl group at the alpha position of the acrylic acid moiety.[1] This substitution significantly influences its chemical reactivity and biological activity. Cinnamic acid and its derivatives are naturally occurring compounds found in various plants and are central intermediates in the biosynthesis of numerous natural products.[2] alpha-Methylcinnamic acid and its derivatives serve as crucial structural units in various biologically active molecules and are valuable synthons, particularly in the development of serine protease inhibitors.[2]
Core Identifiers and Physicochemical Properties
A clear understanding of the fundamental properties of alpha-methylcinnamic acid is paramount for its application in research and development. The following table summarizes its key identifiers and physicochemical characteristics.
| Property | Value | Reference(s) |
| IUPAC Name | (2E)-2-methyl-3-phenylprop-2-enoic acid | [1] |
| Synonyms | 2-Methyl-3-phenyl-2-propenoic acid, α-Methylcinnamic acid | [1] |
| CAS Number | 1199-77-5 | [1] |
| Molecular Formula | C₁₀H₁₀O₂ | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 79-81 °C | [3] |
| Boiling Point | 288 °C | [4] |
| Solubility | Soluble in DMSO | [5] |
Synthesis of alpha-Methylcinnamic Acid: A Methodological Deep Dive
The synthesis of alpha-methylcinnamic acid can be achieved through several established organic reactions. The choice of method often depends on the desired yield, purity, and available starting materials. Two prominent methods are the Perkin reaction and the Knoevenagel-Doebner condensation.
Perkin Reaction
The Perkin reaction is a classical method for synthesizing α,β-unsaturated aromatic acids. It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.[6][7]
Reaction Scheme:
Benzaldehyde + Propionic Anhydride --(CH₃CH₂COONa)--> alpha-Methylcinnamic Acid + Propionic Acid
Causality in Experimental Choices:
-
Propionic Anhydride: This reagent provides the α-methylated carbon chain necessary for the final product.
-
Sodium Propionate: This salt acts as a weak base to deprotonate the anhydride at the α-position, generating the nucleophilic enolate required for the condensation with benzaldehyde.
-
Heat: The reaction typically requires elevated temperatures to drive the condensation and subsequent elimination reactions to completion.[6]
Knoevenagel-Doebner Condensation
A more contemporary and often higher-yielding approach is the Knoevenagel-Doebner condensation. This method involves the reaction of an aromatic aldehyde with a compound containing an active methylene group, followed by decarboxylation. A notable advantage is that it can often be performed under milder conditions than the Perkin reaction.[2]
Reaction Scheme:
Benzaldehyde + Succinic Anhydride --(Base, Heat)--> alpha-Methylcinnamic Acid + CO₂ + H₂O
Experimental Protocol: Microwave-Assisted Knoevenagel-Doebner Synthesis
This protocol is adapted from a high-yield, environmentally benign method.[2] The use of microwave irradiation significantly reduces reaction times.[2]
Materials:
-
Benzaldehyde (5 mmol)
-
Succinic anhydride (5 mmol)
-
Sodium hydroxide (2.5 mmol)
-
Dilute Hydrochloric Acid
-
Ethanol (for recrystallization)
-
50-mL Borosilicate Beaker
-
Microwave Oven (600 W)
Procedure:
-
Reactant Mixture: In a 50-mL borosilicate beaker, combine benzaldehyde (5 mmol), succinic anhydride (5 mmol), and sodium hydroxide (2.5 mmol).
-
Homogenization: Thoroughly mix the reactants with a glass rod.
-
Microwave Irradiation: Place the beaker in a microwave oven and irradiate at 600 W. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), allow the reaction mass to cool to room temperature.
-
Acidification and Precipitation: Acidify the cooled mixture with dilute hydrochloric acid. The product, alpha-methylcinnamic acid, will precipitate out of the solution.
-
Isolation and Purification: Isolate the precipitate by filtration and wash it with water. The product can be further purified by recrystallization from ethanol.[2]
Self-Validating System: The purity of the synthesized product can be readily verified by melting point determination and the analytical techniques outlined in Section 4. The expected melting point is in the range of 79-81 °C.[3]
Caption: Mechanism of Serine Protease Inhibition.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of synthesized alpha-methylcinnamic acid. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of alpha-methylcinnamic acid exhibits characteristic signals for the carboxylic carbon, the olefinic carbons, the aromatic carbons, and the methyl carbon. [8][9]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups present in the molecule. The FT-IR spectrum of alpha-methylcinnamic acid shows characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and the aromatic C-H stretches. [1][10][11]
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of alpha-methylcinnamic acid and for monitoring the progress of its synthesis.
Exemplary HPLC Method:
While a specific validated method for alpha-methylcinnamic acid was not found, a robust starting point can be adapted from methods used for similar organic acids. [12][13][14]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile). A typical starting point could be a 65:35 or 50:50 ratio of aqueous to organic phase.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance, likely around 210-220 nm or near its λmax if known.
-
Sample Preparation: The sample should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
Data Interpretation: The purity is determined by the relative area of the main peak corresponding to alpha-methylcinnamic acid in the chromatogram.
Safety and Handling
alpha-Methylcinnamic acid is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling alpha-methylcinnamic acid.
Conclusion
alpha-Methylcinnamic acid is a versatile organic compound with significant potential in synthetic chemistry and drug discovery. Its synthesis via methods like the Knoevenagel-Doebner condensation offers efficient routes to this valuable molecule. The ability of its derivatives to inhibit serine proteases underscores its importance as a scaffold for the development of novel therapeutics. A thorough understanding of its synthesis, biological activity, and analytical characterization, as detailed in this guide, is essential for its effective application in scientific research.
References
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SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT . (2020). Indonesian Journal of Chemical Science and Technology (IJCST). Retrieved from [Link]
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synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential - SciSpace . (n.d.). Retrieved from [Link]
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The Doebner modification of the Knoevenagel reaction. - OpenBU . (n.d.). Retrieved from [Link]
- Nagalakshmi, K., et al. (2013). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 25(18), 10321-10324.
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- Michalkova, R., et al. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. Current medicinal chemistry, 23(31), 3561-3581.
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No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application - SHIMADZU CORPORATION . (n.d.). Retrieved from [Link]
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FTIR spectrum of Cinnamic acid. | Download Scientific Diagram - ResearchGate . (n.d.). Retrieved from [Link]
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Design of Serine Protease Inhibitors - ResearchGate . (2015). Retrieved from [Link]
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1H & 13C NMR spectra IR infrared spectrum of cinnamic acid . (n.d.). Retrieved from [Link]
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Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications - MDPI . (2023). Retrieved from [Link]
- Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14.
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Canonical or noncanonical? Structural plasticity of serine protease‐binding loops in Kunitz‐STI protease inhibitors - PMC - NIH . (2021). Retrieved from [Link]
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Structural aspects of strong inhibition and role of scaffold for serine protease Inhibitors . (n.d.). Retrieved from [Link]
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A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC . (n.d.). Retrieved from [Link]
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